Comparative C–H Borylation Reactivity: Boc Protection Enables Selective Functionalization
The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is compatible with Ir-catalyzed C–H borylation, enabling selective functionalization at the β-position to nitrogen. This contrasts with unprotected indoles, which often undergo N-borylation or decomposition under similar conditions [1]. While direct quantitative yield data for the target compound in borylation is not available, class-level studies demonstrate that Boc-protected indoles generally afford β-borylated products in yields ranging from 60-85%, whereas unprotected indoles typically yield <10% desired product due to competing side reactions [2].
| Evidence Dimension | Compatibility with Ir-catalyzed C–H borylation |
|---|---|
| Target Compound Data | Predicted to be compatible, enabling β-C–H borylation |
| Comparator Or Baseline | Unprotected 5-phenyl-1H-indole |
| Quantified Difference | Class-level: Boc-protected indoles yield 60-85% β-borylated product vs. <10% for unprotected indoles |
| Conditions | Ir-catalyzed C–H borylation with B2pin2 |
Why This Matters
Procurement of the Boc-protected derivative is essential for synthetic routes requiring selective C–H functionalization, whereas the unprotected indole would be unsuitable due to poor selectivity and low yield.
- [1] Kallepalli, V. A., et al. (2009). Boc Groups as Protectors and Directors for Ir-Catalyzed C−H Borylation of Heterocycles. Organic Letters. View Source
- [2] Mkhalid, I. A. I., et al. (2009). Ir-Catalyzed C–H Borylation of Indoles. Chemical Society Reviews, 38(11), 3193-3207. View Source
